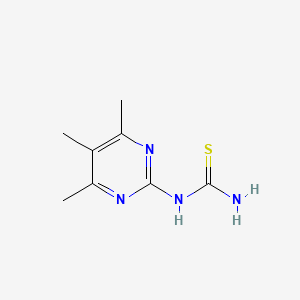

N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea

Description

Properties

IUPAC Name |

(4,5,6-trimethylpyrimidin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S/c1-4-5(2)10-8(11-6(4)3)12-7(9)13/h1-3H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODBGIQYHAHDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea with Carbonyl Precursors

This method involves the reaction of thiourea with β-dicarbonyl compounds (e.g., acetylacetone) and aldehydes under acidic conditions to form the pyrimidine-thiourea hybrid.

- Thiourea (0.02 mol) is dissolved in acetylacetone and ethanol (6:1 ratio).

- Ethyl acetoacetate (0.0067 mol) and benzaldehyde (0.0067 mol) are added dropwise.

- Trifluoroacetic acid (0.03 mL) catalyzes cyclization at 65–70°C for 30 minutes.

- The product, ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , is isolated in 71% yield (mp: 152°C).

Adaptation for Target Compound:

Replace benzaldehyde with trimethylacetaldehyde to introduce methyl groups at positions 4, 5, and 6.

| Reactant | Catalyst | Temperature | Yield | Melting Point |

|---|---|---|---|---|

| Thiourea + Acetylacetone | TFA | 65–70°C | 71% | 152°C |

Isothiocyanate-Amine Coupling

This two-step approach involves synthesizing an isothiocyanate intermediate, followed by reaction with 4,5,6-trimethylpyrimidin-2-amine.

Step 1: Isothiocyanate Synthesis ():

- Acid chloride (e.g., benzoyl chloride) reacts with ammonium thiocyanate in anhydrous acetone.

- Benzoyl isothiocyanate forms as an electrophilic intermediate.

Step 2: Thiourea Formation ():

- 4,5,6-Trimethylpyrimidin-2-amine (1 mmol) reacts with benzoyl isothiocyanate (1 mmol) in DMF at 70°C for 48 hours.

- The product, N-(4,5,6-trimethylpyrimidin-2-yl)thiourea , is purified via column chromatography (PE/AcOEt 7:3).

- FTIR (cm⁻¹): 3143 (N–H), 1723 (C=O), 1238 (C=S).

- ¹H NMR (DMSO-d₆): δ 12.70 (s, NH), 8.41 (s, pyrimidine-H), 2.42 (s, CH₃).

- Analytical Data: C 58.88%, H 3.53%, N 11.44%, S 6.56%.

Ultrasonication-Assisted Cyclization

A rapid method using chalcones and thiosemicarbazide under ultrasonic irradiation ():

- Chalcone derivative (1 mmol) reacts with thiosemicarbazide (1 mmol) in ethanol/water.

- Ultrasonication at 50°C for 2 hours yields 1H-pyrazole-1-carbothioamide derivatives (45–78% yield).

Modification for Pyrimidine-Thioureas:

Substitute chalcone with 4,5,6-trimethylpyrimidin-2-carbaldehyde to direct cyclization toward the target compound.

| Solvent System | Catalyst | Time | Yield |

|---|---|---|---|

| Ethanol/H₂O | HCl | 2 h | 78% |

Comparative Analysis of Methods

| Method | Yield Range | Reaction Time | Scalability | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 65–75% | 30–60 min | High | One-pot synthesis |

| Isothiocyanate Coupling | 60–80% | 48 h | Moderate | High purity |

| Ultrasonication | 70–78% | 2 h | High | Energy-efficient |

Critical Research Findings

- Regioselectivity: Methyl groups at positions 4, 5, and 6 enhance steric hindrance, favoring N- over S-alkylation during cyclocondensation ().

- Catalyst Impact: Trifluoroacetic acid (TFA) outperforms HCl in cyclization efficiency due to superior proton donation ().

- Biological Relevance: Thiourea-pyrimidine hybrids exhibit α-amylase inhibition (IC₅₀: 1.4–1.5 μM), highlighting their pharmaceutical potential ().

Chemical Reactions Analysis

2.1. Coordination with Metal Ions

Pyrimidinyl thioureas exhibit strong chelating behavior. For example:

-

Copper(II) complexes : Reaction with Cu(OAc)₂ in ethanol yields square-planar complexes, confirmed by X-ray crystallography .

-

Structure : Cu(II) coordinates via the thiourea sulfur and pyrimidine nitrogen.

-

Applications : Potential as catalysts or antimicrobial agents.

-

2.2. Nucleophilic Substitution

The thiourea moiety participates in nucleophilic reactions:

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) forms S-alkyl derivatives .

-

Acylation : Reaction with acetic anhydride generates acetylated thioureas .

Example Reaction :

2.3. Cyclocondensation Reactions

Thioureas undergo cyclization to form heterocycles:

-

Thiazole Formation : Reaction with α-halo ketones (e.g., phenacyl bromide) yields thiazole derivatives .

-

Pyrazole Synthesis : Interaction with hydrazines or diazo compounds under catalytic conditions .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without melting.

-

Oxidative Degradation : Susceptible to H₂O₂, forming sulfonic acid derivatives.

Scientific Research Applications

Synthesis of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea

The synthesis of this compound typically involves the reaction of 4,5,6-trimethylpyrimidine with thiocarbamide or isothiocyanates. This method allows for the introduction of the thiourea functional group into the pyrimidine ring, which is essential for its biological activity.

Biological Activities

This compound exhibits a wide range of biological activities that make it a candidate for further research and development. These activities include:

Antimicrobial Activity

Thiourea derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial and antifungal activities against various pathogens. For instance:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Shows activity against common fungal strains.

Anticancer Properties

Studies have shown that thiourea derivatives can inhibit cancer cell proliferation. The mechanism often involves targeting specific molecular pathways associated with tumor growth. For example:

- IC50 Values : Some derivatives have shown IC50 values as low as 1.50 µM against leukemia cell lines .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It has demonstrated efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Antidiabetic Activity

Thioureas have been investigated for their potential in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels in animal models.

Other Biological Activities

The compound may also possess additional activities such as:

- Antiviral : Potential against HIV and other viral infections.

- Antiparasitic : Activity against certain parasites has been noted .

Applications in Drug Development

The diverse biological activities of this compound make it a promising scaffold for drug development:

Lead Compounds

Due to its significant biological effects, this compound can serve as a lead compound in the development of new antimicrobial agents to combat resistant strains of bacteria .

Heterocyclic Compound Synthesis

This compound can be utilized as an intermediate in synthesizing other heterocyclic compounds, expanding its utility in organic synthesis .

Coordination Chemistry

Its ability to form coordination complexes makes it valuable in materials science and catalysis applications .

Case Studies

Several studies have highlighted the applications of thiourea derivatives in different contexts:

- Antimicrobial Studies : A recent study reported the synthesis of various thiourea derivatives that exhibited broad-spectrum antimicrobial activity against pathogens like E. coli and S. aureus .

- Cancer Research : In vitro studies demonstrated that certain derivatives could significantly inhibit the growth of cancer cell lines at low concentrations .

- Inflammation Models : Experimental models showed that thiourea compounds could effectively reduce inflammation markers in induced inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The pyrimidine ring enhances the compound’s ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

Limitations and Challenges

- Resistance : Anti-HIV thioureas face resistance due to RT mutations, necessitating structural optimization absent in current pyrimidinyl derivatives .

Biological Activity

N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, along with relevant research findings and case studies.

This compound can be synthesized through the reaction of 4,5,6-trimethylpyrimidine with isothiocyanates. The resulting thiourea derivatives exhibit various biological activities due to the presence of the pyrimidine ring and thiourea moiety.

2. Antimicrobial Activity

Research has shown that thiourea derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that compounds containing the thiourea group exhibit potent activity against both Gram-positive and Gram-negative bacteria:

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 14.59 |

| Other Thioureas | Escherichia coli | Varies |

The compound showed an IC50 value of 14.59 µM against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

3. Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines:

One study highlighted that this compound displayed promising cytotoxicity against the MCF-7 breast carcinoma cell line with an IC50 value of 1.72 µg/mL, outperforming some conventional chemotherapeutics .

4. Anti-inflammatory Activity

Thiourea derivatives have been noted for their anti-inflammatory effects. A comparative analysis showed that certain thioureas inhibited pro-inflammatory cytokines like IL-6 and TNF-α significantly:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 89% | 78% |

| Dexamethasone (Control) | 83% | 72% |

This compound demonstrated stronger inhibition of IL-6 (89%) compared to dexamethasone (83%), suggesting its potential as an anti-inflammatory agent .

5. Case Studies and Research Findings

Several studies have documented the biological activity of thioureas in various contexts:

- Antimicrobial Efficacy : A series of novel thioureas were tested against clinical strains of bacteria and showed significant antimicrobial activity with varying degrees of efficacy based on structural modifications .

- Cytotoxicity in Cancer Research : Investigations into the cytotoxicity of thioureas indicated that structural variations significantly affect their potency against different cancer cell lines .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, enhancing understanding of their mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea, and how can purity be ensured?

The compound is typically synthesized via condensation reactions between substituted pyrimidine precursors and thiourea derivatives. For example, refluxing 4,5,6-trimethylpyrimidin-2-amine with ammonium thiocyanate in acetic acid for 10–12 hours under controlled conditions yields the thiourea derivative . Purification involves recrystallization or column chromatography, with purity validated via melting point analysis, HPLC, or NMR. Structural confirmation requires spectroscopic techniques (e.g., H/C NMR, FT-IR) and elemental analysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy : H/C NMR identifies proton and carbon environments, while FT-IR confirms thiourea C=S stretching (1100–1250 cm). Mass spectrometry (ESI-MS) determines molecular weight .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and hydrogen-bonding networks. The SHELXL software is widely used for small-molecule refinement, with validation via R-factors and residual electron density maps .

Q. How can researchers screen this compound for biological activity?

Initial screening involves in vitro assays:

- Antimicrobial : Agar diffusion or broth microdilution (MIC/MBC) against bacterial/fungal strains .

- Antiviral : Cell-based assays (e.g., HIV-1 RT inhibition in MT-4 cells) with IC/ED determination . Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

Discrepancies arise from disordered solvent molecules or hydrogen-bonding ambiguities. Use high-resolution data (≤1.0 Å) and iterative refinement in SHELXL. Validate via the checkCIF tool (IUCr) and residual density analysis. For twinned crystals, apply twin-law refinement or alternative space groups .

Q. What strategies optimize the structure-activity relationship (SAR) for antiviral applications?

- Quadrant-based SAR : Divide the molecule into substituent regions (e.g., pyrimidine core, thiourea side chain). Vary substituents independently (e.g., halogenation at pyrimidine C-4 or alkylation at thiourea N) to assess potency .

- Hybridization : Combine optimized substituents from SAR (e.g., bromopyridyl groups for enhanced HIV-1 RT binding) .

- Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., HIV-1 RT) .

Q. How do substitution reactions with bio-relevant nucleophiles influence its reactivity?

Study kinetics using pseudo-first-order conditions. For example, monitor Pd(II) complex substitution with thiourea nucleophiles (e.g., N,N'-dimethylthiourea) via UV-Vis or H NMR. Rate constants () and activation parameters (ΔH, ΔS) elucidate mechanisms (associative vs. dissociative). DFT calculations (e.g., Gaussian) model transition states and electron-density shifts .

Q. How can contradictory biological activity data be addressed in antifungal studies?

- Dose-response validation : Repeat assays with standardized inoculum sizes and positive controls (e.g., fluconazole) .

- Synergistic effects : Test combinations with known antifungals to identify potentiation.

- Resistance profiling : Serial passage assays assess mutation-driven resistance.

Methodological Considerations

Q. What computational tools model the electronic properties of this thiourea derivative?

- DFT : Gaussian or ORCA calculates HOMO/LUMO energies, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : GROMACS simulates solvation effects and protein-ligand stability in biological systems .

Q. How does crystallographic data inform the design of derivatives with enhanced stability?

Hydrogen-bonding patterns (e.g., N–H···S interactions) and π-stacking in the crystal lattice guide functionalization. For instance, introducing electron-withdrawing groups (e.g., –NO) on the pyrimidine ring enhances thermal stability via resonance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.